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molecular formula C10H5BrN2O B1283177 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile CAS No. 99465-03-9

6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile

Cat. No. B1283177
M. Wt: 249.06 g/mol
InChI Key: SYGLDUUIMYLBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04710507

Procedure details

A suspension of 3-cyano-2-[1H]-quinolone (13.3 g) in acetic acid (130 cm3) was treated at room temperature with a solution of bromine (4.1 cm3) in acetic acid (10 cm3). After heating under reflux for 4 hours the mixture was cooled to room temperature, filtered, and the solid washed with ethanol to give 3-cyano-6-bromo-2-[1H]-quinolone (14.63 g), a small quantity of which was recrystallised from ethanol, m.p. 308°-311°.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](=[O:13])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)#[N:2].[Br:14]Br>C(O)(=O)C>[C:1]([C:3]1[C:4](=[O:13])[NH:5][C:6]2[C:11]([CH:12]=1)=[CH:10][C:9]([Br:14])=[CH:8][CH:7]=2)#[N:2]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
C(#N)C=1C(NC2=CC=CC=C2C1)=O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours the mixture
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC2=CC=C(C=C2C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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